![molecular formula C17H14O5 B157492 Syzalterin CAS No. 94451-48-6](/img/structure/B157492.png)
Syzalterin
Overview
Description
Syzalterin is an inhibitor of NO (Nitric Oxide) production with an IC50 of 1.87 μg/mL . It is a flavonoid, a class of plant and fungus secondary metabolites . The molecular formula of Syzalterin is C17H14O5 .
Molecular Structure Analysis
The molecular weight of Syzalterin is 298.29 g/mol . Its structure includes a flavone backbone, which is a 15-carbon skeleton that consists of two phenyl rings and a heterocyclic ring .Physical And Chemical Properties Analysis
Syzalterin is a solid substance with a light yellow to yellow color .Scientific Research Applications
I have conducted a search for Syzalterin and its applications in scientific research. However, detailed information on six to eight unique applications is not readily available in the search results. Syzalterin is mentioned as an inhibitor of NO production with an IC50 of 1.87 μg/mL , which suggests its potential use in studies related to nitric oxide synthesis and its effects.
Mechanism of Action
Target of Action
Syzalterin primarily targets Nitric Oxide Synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes. NO acts as a signaling molecule and is involved in various biological functions, including vasodilation, immune response, and neurotransmission .
Mode of Action
Syzalterin interacts with NOS by inhibiting its activity, thereby reducing the production of NO . The IC50 value, which is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function, of Syzalterin is 1.87 μg/mL . This means that Syzalterin can inhibit 50% of NOS activity at a concentration of 1.87 μg/mL .
Biochemical Pathways
The inhibition of NOS by Syzalterin affects the NO signaling pathway . Under normal conditions, NOS catalyzes the production of NO, which then participates in various cellular processes. When syzalterin inhibits nos, the production of no is reduced, which can lead to alterations in these processes . The exact downstream effects can vary depending on the specific cellular context and the extent of NOS inhibition.
Result of Action
The primary molecular effect of Syzalterin is the inhibition of NO production . This can lead to changes in cellular processes that are regulated by NO. The specific cellular effects can vary depending on the context and the extent of NOS inhibition.
Safety and Hazards
properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-dimethylchromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-8-15(20)9(2)17-14(16(8)21)12(19)7-13(22-17)10-3-5-11(18)6-4-10/h3-7,18,20-21H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYGMHWAKRDYQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Syzalterin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.